molecular formula C16H13N3O B1225478 1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde CAS No. 956504-56-6

1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1225478
CAS No.: 956504-56-6
M. Wt: 263.29 g/mol
InChI Key: WLALNLLKMJDSEF-UHFFFAOYSA-N
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Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with cyclooxygenase enzymes, particularly COX-2, is noteworthy as it helps in reducing inflammation and pain .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the NF-κB signaling pathway, which plays a crucial role in immune response and inflammation . Additionally, it affects the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound inhibits the activity of COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition results in reduced inflammation and pain. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal storage conditions, but it may degrade under extreme conditions such as high temperature or light exposure . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways . Its stability and efficacy may decrease over extended periods, necessitating proper storage and handling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it may cause adverse effects such as gastrointestinal irritation and liver toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and clearance from the body . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity . These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . This distribution pattern affects its localization and overall activity within the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . This localization is essential for its role in modulating cellular processes and biochemical reactions .

Preparation Methods

The synthesis of 1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Comparison with Similar Compounds

1-Benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

1-benzyl-3-pyridin-3-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-12-15-11-19(10-13-5-2-1-3-6-13)18-16(15)14-7-4-8-17-9-14/h1-9,11-12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLALNLLKMJDSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332223
Record name 1-benzyl-3-pyridin-3-ylpyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826363
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956504-56-6
Record name 1-benzyl-3-pyridin-3-ylpyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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